molecular formula C12H16ClN3 B2811318 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride CAS No. 1049750-94-8

1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

Cat. No. B2811318
CAS RN: 1049750-94-8
M. Wt: 237.73
InChI Key: JMFARHZEJRACPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride, more commonly referred to as DMPMP-HCl, is an organic compound that has been used in various scientific research applications. DMPMP-HCl is a white crystalline powder that is soluble in water and ethanol, and is primarily used as a reagent in organic synthesis. DMPMP-HCl is a versatile compound that has been used in numerous research applications, including as a catalyst, a ligand, and a reagent.

Scientific Research Applications

DMPMP-HCl has been used in various scientific research applications, including as a catalyst, a ligand, and a reagent. The compound has been used in the synthesis of numerous organic compounds, including various heterocyclic compounds, such as pyridines, quinolines, and pyrazines. DMPMP-HCl has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antimalarial agents. In addition, DMPMP-HCl has been used in the synthesis of various dyes, pigments, and other compounds.

Mechanism of Action

DMPMP-HCl acts as a catalyst, a ligand, and a reagent in various scientific research applications. As a catalyst, DMPMP-HCl is able to facilitate the reaction of two or more compounds, resulting in the formation of a new product. As a ligand, DMPMP-HCl is able to bind to a metal atom or ion, resulting in the formation of a complex. As a reagent, DMPMP-HCl is able to react with other compounds, resulting in the formation of a new product.
Biochemical and Physiological Effects
DMPMP-HCl has not been extensively studied for its biochemical and physiological effects. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. In addition, the compound has been shown to be non-mutagenic, and has not been found to cause any significant adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

DMPMP-HCl has several advantages and limitations when used in laboratory experiments. One of the main advantages of DMPMP-HCl is that it is a versatile compound that can be used in a variety of scientific research applications. In addition, the compound is relatively inexpensive and is readily available.
One of the main limitations of DMPMP-HCl is that it is a relatively unstable compound, and thus can be difficult to store and handle. In addition, the compound can be difficult to purify, and can be easily contaminated with other compounds.

Future Directions

There are numerous potential future directions for the use of DMPMP-HCl in scientific research. One potential direction is the use of the compound as a catalyst in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, dyes, and pigments. Another potential direction is the use of the compound as a ligand in the synthesis of various metal complexes. Additionally, the compound could be used in the synthesis of various polymers and other materials. Finally, DMPMP-HCl could be further studied for its potential biochemical and physiological effects.

Synthesis Methods

DMPMP-HCl can be synthesized by reacting 2,5-dimethylphenylhydrazine hydrochloride with methyl acrylate in the presence of a catalytic amount of a base, such as sodium carbonate. The reaction is carried out in a solvent such as ethanol or methanol, and is heated to a temperature of between 50-60°C. The reaction is then allowed to proceed for a period of time, typically between 4-8 hours, before it is cooled and the product is collected by filtration.

properties

IUPAC Name

2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFARHZEJRACPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

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